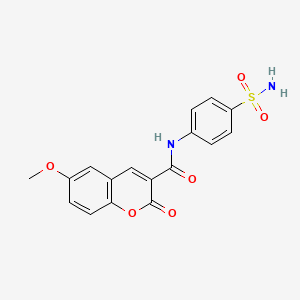

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S/c1-24-12-4-7-15-10(8-12)9-14(17(21)25-15)16(20)19-11-2-5-13(6-3-11)26(18,22)23/h2-9H,1H3,(H,19,20)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYRIAYKHSJQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of sulfonamides, specifically a derivative of the 2H-chromene scaffold. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of ecto-5'-nucleotidase (ecto-5'-NT, CD73), which plays a critical role in purinergic signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.37 g/mol. The compound features a methoxy group at the 6-position and a sulfonamide moiety, which are essential for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting ecto-5'-NT. This enzyme catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine, a crucial signaling molecule involved in various physiological processes including inflammation, cancer progression, and immune responses . By inhibiting this enzyme, the compound may modulate purinergic signaling, offering therapeutic implications for conditions characterized by dysregulated adenosine levels.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of the chromene scaffold can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest . The specific activity of this compound in various cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary studies indicate that this compound may possess antimicrobial activity. It has been suggested that compounds with similar structures exhibit significant effects against both Gram-positive and Gram-negative bacteria . However, specific data on the antimicrobial efficacy of this compound requires further investigation.

-

Inhibition of Ecto-5'-Nucleotidase :

- The inhibition of ecto-5'-NT has been linked to therapeutic benefits in inflammatory diseases and cancers where adenosine signaling is disrupted.

Table 1: Summary of Biological Activities

科学研究应用

Structural Characteristics

This compound is characterized by the following structural features:

- Molecular Formula : C17H14N2O6S

- Molecular Weight : Approximately 344.34 g/mol

- Functional Groups : Methoxy group at position 6, sulfonamide moiety at position 4, and a carboxamide functional group at position 3.

These structural elements contribute to its diverse biological activities and mechanisms of action.

Inhibition of Ecto-5'-Nucleotidase

One of the most significant applications of 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is its role as an inhibitor of ecto-5'-nucleotidase (CD73). This enzyme plays a crucial role in purinergic signaling by converting adenosine monophosphate to adenosine, thus modulating various physiological processes. The inhibition of this enzyme can have therapeutic implications for conditions such as:

- Cancer : Dysregulated purinergic signaling is implicated in tumor growth and metastasis. By inhibiting ecto-5'-nucleotidase, this compound may help in reducing tumor progression.

- Inflammatory Diseases : The modulation of adenosine levels can also impact inflammatory responses, making this compound a potential candidate for treating chronic inflammatory conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Staphylococcus species. Its mechanism of action is primarily attributed to the inhibition of ecto-5'-nucleotidase, which may disrupt bacterial signaling pathways critical for survival and virulence.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps:

- Formation of the Chromene Core : Initial reactions to construct the chromene structure.

- Introduction of Functional Groups : Sequential addition of the methoxy, sulfonamide, and carboxamide groups under controlled conditions to ensure high yield and purity.

The compound can undergo various chemical reactions typical for sulfonamides, including nucleophilic substitutions and hydrolysis reactions. These reactions are valuable for developing new derivatives with enhanced biological activities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against several human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Inhibition Mechanism Studies

Further research focused on understanding the binding affinity of this compound to ecto-5'-nucleotidase compared to other known inhibitors. Molecular docking studies revealed that it binds selectively to the active site of the enzyme, providing insights into its pharmacological profile and potential side effects when developed as a therapeutic agent.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Therapy | Inhibits ecto-5'-nucleotidase, reducing tumor growth and metastasis | Development of novel anticancer agents |

| Anti-inflammatory Agents | Modulates purinergic signaling pathways involved in inflammation | Treatment for chronic inflammatory diseases |

| Antimicrobial Activity | Exhibits significant antibacterial properties against Staphylococcus species | Potential use in antibiotic development |

相似化合物的比较

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound differs from analogues primarily in the substituents on the chromene core and the carboxamide side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The 6-methoxy group in the target compound likely enhances lipophilicity compared to unsubstituted coumarins like compound 12 .

- The sulfamoylphenyl moiety is a common feature in anticonvulsant agents (e.g., compound 12c, ED₅₀ = 22.50 mg/kg in scPTZ tests) .

- Hybrid structures, such as 7e, exhibit lower melting points due to bulky side chains, which may improve solubility but reduce crystallinity .

Yield Influencers :

- Electron-withdrawing groups (e.g., -SO₂NH₂) may stabilize intermediates, improving yields.

- Bulky substituents (e.g., BMT in 7e) often reduce yields due to steric hindrance .

Table 2: Bioactivity Comparison

SAR Insights :

Research Needs :

- Synthesis optimization for the target compound.

- In vitro and in vivo bioactivity profiling against epilepsy, microbial, and cancer models.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-sulfamoylaniline. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and nucleophilic substitution. Optimization includes temperature control (70–90°C) and stoichiometric ratios (1:1.2 for acid:amine). Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (acetone/water) yields high-purity crystals .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond angles, torsion angles, and hydrogen-bonding networks . Complementary techniques include:

- NMR : Confirm substitution patterns (e.g., methoxy at C6, sulfamoyl at N-phenyl).

- HPLC-MS : Verify molecular weight (exact mass: 402.039 g/mol) and purity (>98%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors associated with the benzopyrone scaffold:

- Kinase inhibition : CDK2/PTPN2 assays (IC₅₀ determination via fluorescence polarization) .

- Anti-inflammatory activity : COX-1/COX-2 inhibition using colorimetric kits .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer : For disordered regions, use SHELXL’s PART/SUMP instructions to model partial occupancies. For twinning, apply the TWIN/BASF commands with HKLF5 format data. Validate with R₁ (≤5%) and wR₂ (≤15%) metrics. Mercury software visualizes residual electron density to guide corrections .

Q. What strategies enhance the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodological Answer :

- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfamate salt.

- Co-crystallization : Use GRAS (Generally Recognized as Safe) co-formers (e.g., citric acid) to improve dissolution rates .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy, sulfamoyl vs. methylsulfonyl) impact target binding affinity?

- Methodological Answer : Perform comparative SAR studies:

- Synthesis analogs : Replace methoxy with ethoxy via Williamson ether synthesis.

- Docking simulations : Use AutoDock Vina to predict binding modes to CDK2 (PDB: 1HCL). Validate with SPR (surface plasmon resonance) to measure KD values .

Q. What experimental and computational methods reconcile discrepancies in hydrogen-bonding networks across polymorphic forms?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., D₁¹(2) motifs) using Mercury’s “Patterns” module .

- DFT calculations : Compare lattice energies of polymorphs (e.g., Gaussian09 with B3LYP/6-31G*) to identify thermodynamically stable forms .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。